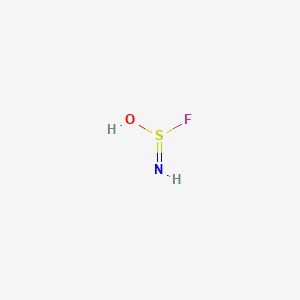
Sulfurofluoridimidous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurofluoridimidous acid is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of sulfur, fluorine, and nitrogen atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfurofluoridimidous acid typically involves the reaction of sulfur-containing compounds with fluorinating agents under controlled conditions. One common method includes the use of sulfur tetrafluoride (SF4) and ammonia (NH3) as starting materials. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and is typically conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of the fluorinating agents and the potential hazards associated with the production of sulfur-fluorine compounds.
Chemical Reactions Analysis
Types of Reactions
Sulfurofluoridimidous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfur hexafluoride (SF6), while reduction could produce sulfur difluoride (SF2).
Scientific Research Applications
Sulfurofluoridimidous acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in the formation of sulfur-fluorine bonds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfur metabolism.
Industry: this compound is employed in the production of specialty chemicals and materials, including fluorinated polymers and advanced materials for electronics.
Mechanism of Action
The mechanism by which sulfurofluoridimidous acid exerts its effects involves the interaction of its sulfur and fluorine atoms with specific molecular targets. These interactions can lead to the modification of proteins and enzymes, altering their activity and function. The compound’s ability to form stable sulfur-fluorine bonds is a key factor in its mechanism of action, allowing it to interact with a wide range of biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Sulfuryl fluoride (SO2F2): An inorganic compound with similar fluorine-sulfur bonds, used as a fumigant and in chemical synthesis.
Sulfonyl fluorides: A class of compounds with sulfur-fluorine bonds, known for their stability and reactivity in various chemical processes.
Uniqueness
Sulfurofluoridimidous acid is unique due to the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties compared to other sulfur-fluorine compounds
Properties
CAS No. |
80533-88-6 |
|---|---|
Molecular Formula |
FH2NOS |
Molecular Weight |
83.09 g/mol |
InChI |
InChI=1S/FH2NOS/c1-4(2)3/h(H2,2,3) |
InChI Key |
VUGVURKCYMMPOK-UHFFFAOYSA-N |
Canonical SMILES |
N=S(O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















